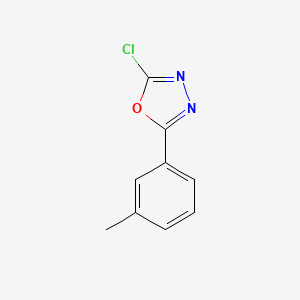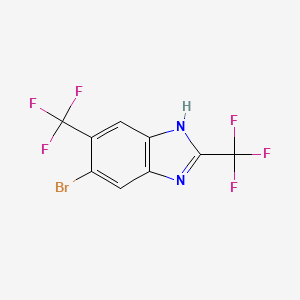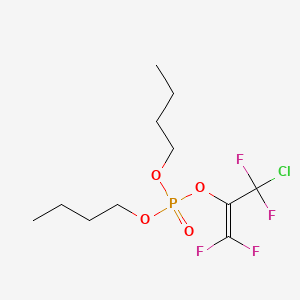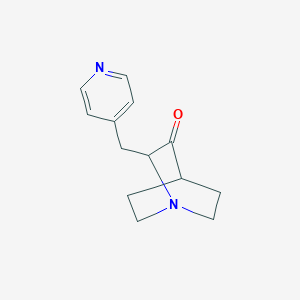
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the second position and a 3-methylphenyl group at the fifth position of the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole has found applications in several scientific research areas:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology studies.
作用機序
The mechanism of action of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole varies based on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound can inhibit enzymes crucial for the survival of pathogens, leading to antimicrobial effects.
Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects.
類似化合物との比較
- 2-Chloro-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-Chloro-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-Chloro-5-(3-chlorophenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence its reactivity, electronic properties, and biological activity. For instance, the 3-methylphenyl group may provide steric hindrance, affecting the compound’s interaction with biological targets differently than its 2- or 4-methylphenyl counterparts.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
InChIキー |
RXMCAIGGWMNWTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)






![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)


